
Coenzyme A, S-hexanoate, triammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coenzyme A, S-hexanoate, triammonium salt is a derivative of coenzyme A, which is a crucial cofactor in various biochemical processes. Coenzyme A plays a significant role in the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-hexanoate, triammonium salt typically involves the acylation of coenzyme A with hexanoic acid. This process can be carried out using various acylation reagents and catalysts. One common method involves the use of hexanoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent degradation of the coenzyme A moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques such as chromatography ensures the production of high-quality compounds suitable for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Coenzyme A, S-hexanoate, triammonium salt can undergo various chemical reactions, including:
Oxidation: The thiol group in coenzyme A can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol.
Substitution: The acyl group can be substituted with other acyl groups through transacylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and acylation reagents like acyl chlorides . The reactions are typically carried out under mild conditions to preserve the integrity of the coenzyme A moiety.
Major Products
The major products formed from these reactions include various acyl-CoA derivatives, disulfides, and reduced thiol forms of coenzyme A .
Aplicaciones Científicas De Investigación
Coenzyme A, S-hexanoate, triammonium salt has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study acyl transfer reactions and enzyme kinetics.
Biology: It plays a role in the study of metabolic pathways involving fatty acid synthesis and degradation.
Industry: It is utilized in the production of various biochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Coenzyme A, S-hexanoate, triammonium salt involves its role as a carrier of acyl groups. It forms thioester bonds with acyl groups, facilitating their transfer in various biochemical reactions. The compound interacts with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and acyltransferases, to regulate the synthesis and degradation of fatty acids .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-Coenzyme A: Involved in the citric acid cycle and fatty acid synthesis.
Malonyl-Coenzyme A: Plays a role in fatty acid biosynthesis.
Succinyl-Coenzyme A: Participates in the citric acid cycle and amino acid metabolism.
Uniqueness
Coenzyme A, S-hexanoate, triammonium salt is unique due to its specific involvement in the metabolism of medium-chain fatty acids. Its ability to act as a substrate for specific enzymes makes it a valuable tool in studying fatty acid metabolism and related biochemical pathways .
Propiedades
Fórmula molecular |
C27H49N8O17P3S |
|---|---|
Peso molecular |
882.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate;azane |
InChI |
InChI=1S/C27H46N7O17P3S.H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);1H3/t16-,20-,21-,22+,26-;/m1./s1 |
Clave InChI |
RPQIBWFTSIMUBI-SADZUWAPSA-N |
SMILES isomérico |
CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
SMILES canónico |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)
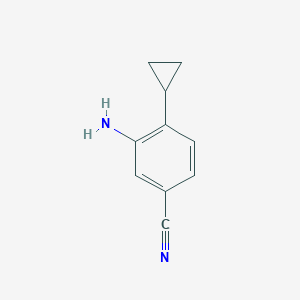


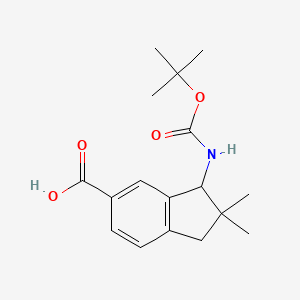

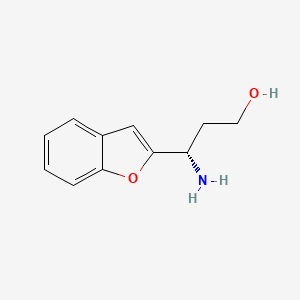

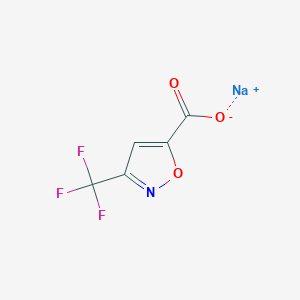
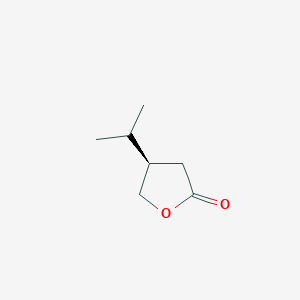


![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)
